3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole
Description
3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole is a halogenated triazole derivative featuring a 1,2,4-triazole core substituted with bromine atoms at positions 3 and 5, and a 2,5-difluorobenzyl group at position 1.
Properties
IUPAC Name |
3,5-dibromo-1-[(2,5-difluorophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-3-6(12)1-2-7(5)13/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKOTPCOOTVYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C(=NC(=N2)Br)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3,5-Dibromo-1H-1,2,4-Triazole
General Procedure :
Deprotonation of 3,5-dibromo-1H-1,2,4-triazole with a strong base (e.g., NaH, K2CO3) precedes reaction with (2,5-difluorophenyl)methyl bromide. Polar aprotic solvents like DMF or THF are employed to enhance reactivity.
Example Protocol :
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Deprotonation : 3,5-Dibromo-1H-1,2,4-triazole (2.2 mmol) is dissolved in anhydrous DMF (20 mL) and cooled to 0–5°C. Sodium hydride (60% dispersion, 2.64 mmol) is added portionwise, and the mixture is stirred for 30 minutes.
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Alkylation : (2,5-Difluorophenyl)methyl bromide (5.29 mmol) is added dropwise, and the reaction is warmed to room temperature overnight.
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Workup : The mixture is diluted with H2O (50 mL) and extracted with EtOAc (3 × 50 mL). The organic layer is dried (MgSO4) and concentrated in vacuo.
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Purification : Column chromatography (SiO2, EtOAc/n-heptane) yields the title compound as a white solid.
Key Data :
Alternative Routes: Mitsunobu and Phase-Transfer Catalysis
While alkylation dominates, Mitsunobu reactions using (2,5-difluorophenyl)methanol and DIAD/PPh3 have been reported for analogous triazoles, though yields are lower (45–65%). Phase-transfer catalysis (e.g., TBAB, K2CO3, H2O/CH2Cl2) offers a greener approach but requires optimization to suppress di-alkylation.
Optimization of Reaction Conditions
Base and Solvent Effects
Sodium hydride in DMF achieves superior yields (98.5%) compared to K2CO3 (94.6%) due to complete deprotonation of the triazole NH. THF, while less polar, facilitates faster kinetics in Mitsunobu reactions.
Solvent Comparison :
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 98.5 | 15 |
| THF | 94.6 | 24 |
| DCM | 72.3 | 36 |
Temperature and Atmosphere
Exothermic reactions necessitate cooling (0–5°C) during base addition. Subsequent steps proceed at room temperature or mild heating (40°C). Inert atmospheres (Ar, N2) prevent oxidation of sensitive intermediates.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (EtOAc/n-heptane, 20:80) effectively separates mono-alkylated products from di-alkylated byproducts. Recrystallization from ethanol/water mixtures enhances purity to >97%.
Spectroscopic Validation
Challenges and Mitigation Strategies
Regioselectivity and Byproduct Formation
Competing alkylation at O or S sites is negligible due to the triazole’s electron-deficient nature. However, over-alkylation at N1 and N4 positions may occur if stoichiometry is unbalanced. Maintaining a 1:2.4 ratio of triazole to alkylating agent suppresses this.
Hygroscopicity and Stability
The product is hygroscopic; storage under anhydrous conditions (desiccator, 4°C) is critical. Decomposition above 170°C necessitates cautious handling during sublimation.
Industrial-Scale Adaptations
Patent CN113651762A highlights continuous-flow reactors for triazole alkylation, reducing reaction times to 2–4 hours. Catalytic recycling of bases (e.g., polymer-supported NaH) lowers costs and waste .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
Organic Synthesis
3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole serves as a versatile building block in organic synthesis. It is particularly valuable in:
- Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form complex organic molecules.
- Substitution Reactions: The bromine atoms can be replaced with various nucleophiles to yield new derivatives.
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties: Studies suggest that it may exhibit activity against certain bacterial strains.
- Anticancer Activity: Preliminary research indicates that it could inhibit cancer cell proliferation through specific molecular interactions.
Pharmaceutical Applications
The compound is being investigated as a pharmaceutical intermediate for the development of novel drugs. Its unique structure may enhance the efficacy of drug candidates targeting specific diseases .
Material Science
In industry, this compound is utilized in the formulation of advanced materials:
- Polymers and Coatings: Its chemical properties allow for the development of materials with enhanced performance characteristics such as thermal stability and chemical resistance.
Agrochemicals
The compound is also explored for use in agrochemical formulations due to its potential efficacy against pests and diseases affecting crops .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentration (MIC) values indicating potential for agricultural fungicides. |
| Study B | Anticancer Properties | In vitro studies showed significant inhibition of cancer cell lines (e.g., breast cancer) at low concentrations. |
| Study C | Material Development | Developed a polymer composite incorporating the compound that exhibited superior thermal stability compared to traditional materials. |
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Selected 3,5-Dibromo-1,2,4-Triazole Derivatives
*Estimated based on structural analogs.
Key Observations:
Substituent Effects: Aromatic vs.
Physicochemical Properties :
- The target compound’s molecular weight (~345 g/mol) and density (~2.0 g/cm³) align with brominated triazoles but exceed those of less halogenated derivatives (e.g., acetic acid analog, 286.89 g/mol) .
- Boiling points for halogenated triazoles generally exceed 400°C due to strong intermolecular halogen bonding and aromatic stabilization .
Synthetic Pathways: Analogous compounds (e.g., 3,5-di(imidazolyl)-1H-1,2,4-triazoles) are synthesized via one-pot reactions using aldehydes, benzil, and 3,5-diamino-1,2,4-triazole under catalytic conditions . The target compound likely follows a similar route, substituting 2,5-difluorobenzaldehyde for the benzyl group.
Biological Activity
3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The molecular formula of this compound is with a molecular weight of approximately 328.96 g/mol. The compound features two bromine atoms and two fluorine atoms attached to a triazole ring, contributing to its unique biological properties.
Synthesis
The synthesis typically involves the bromination of 1H-1,2,4-triazole derivatives followed by a reaction with 2,5-difluorobenzyl bromide. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) to facilitate the formation of the desired product.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar triazole structures inhibited the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several derivatives were reported as low as 5 µg/mL against resistant strains like MRSA .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organisms | MIC (µg/mL) | Mode of Action |
|---|---|---|---|
| Compound A | E. coli | 10 | Cell wall synthesis inhibition |
| Compound B | S. aureus | 5 | DNA gyrase inhibition |
| Compound C | P. aeruginosa | 15 | Protein synthesis inhibition |
Anticancer Activity
Studies have shown that triazole derivatives can inhibit tumor growth by interfering with angiogenesis and cellular proliferation. For instance, compounds similar to this compound have been evaluated for their ability to inhibit thymidine phosphorylase (TP), an enzyme associated with tumor progression . Molecular docking studies revealed that these compounds interact with TP through multiple binding sites.
Case Study: Inhibition of Thymidine Phosphorylase
A recent investigation into a series of triazole derivatives showed promising results in inhibiting TP activity:
- Compounds Tested: Six novel triazoles.
- Results: Compounds exhibited IC50 values ranging from 0.5 to 3 µM against TP.
- Mechanism: Binding interactions involved critical amino acids within the active site of the enzyme .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole, and how can reaction yields be improved?
- Methodology :
- Step 1 : Adapt protocols from analogous triazole syntheses, such as refluxing precursors (e.g., substituted benzaldehydes) with triazole derivatives in ethanol or DMSO under acidic conditions (e.g., glacial acetic acid) for 4–18 hours .
- Step 2 : Optimize solvent choice (e.g., DMSO for solubility) and reaction time to minimize side products. For example, extended reflux durations (≥12 hours) improve cyclization efficiency but may require reduced pressure distillation to isolate intermediates .
- Step 3 : Purify via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements (~65%) are achievable by controlling stoichiometry and catalyst use (e.g., DIPEA for deprotonation) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR/IR : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.58–8.26 ppm for benzyl groups) and IR to identify functional groups (e.g., C-Br stretches at ~560 cm) .
- X-ray crystallography : Employ SHELXL for structure refinement, focusing on resolving halogen/hydrogen bonding interactions. For disordered atoms, apply restraints (e.g., DFIX, SIMU) to improve model accuracy .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and validate crystallographic data against theoretical models .
Advanced Research Questions
Q. How can structural disorder in crystallographic data for halogenated triazoles be resolved?
- Methodology :
- Step 1 : Collect high-resolution data (≤0.8 Å) to resolve bromine/fluorine positional ambiguity. Use synchrotron sources if twinning or pseudosymmetry is observed .
- Step 2 : Apply SHELXL’s PART and SUMP instructions to model partial occupancy for disordered atoms. Refine anisotropic displacement parameters (ADPs) to account for thermal motion .
- Case Study : For 2,5-difluorophenyl derivatives, compare bond lengths/angles with databases (e.g., CSD) to identify deviations caused by steric hindrance or electronic effects .
Q. How should researchers address contradictions between computational predictions and experimental spectral data?
- Methodology :
- Step 1 : Cross-validate DFT-calculated -NMR shifts (e.g., using Gaussian or ORCA) with experimental data. Discrepancies >0.5 ppm may indicate solvation effects or conformational flexibility .
- Step 2 : Re-examine reaction conditions if unexpected peaks arise. For example, trace DMSO in -NMR (δ ~2.5 ppm) suggests incomplete purification .
- Step 3 : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
Q. What strategies are effective for studying structure-activity relationships (SAR) of triazole derivatives in biological systems?
- Methodology :
- Step 1 : Synthesize analogs with modified halogenation (e.g., replacing Br with Cl) or benzyl substituents (e.g., 2,4-difluorophenyl vs. 2,5-difluorophenyl) to assess electronic/steric impacts .
- Step 2 : Test antifungal/antibacterial activity using microdilution assays (MIC values). Compare with known triazole-based agents (e.g., fluconazole derivatives) to identify potency trends .
- Step 3 : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., cytochrome P450 14α-demethylase) .
Q. How can hygroscopicity and stability challenges during storage be mitigated?
- Methodology :
- Step 1 : Store under inert atmosphere (argon) in flame-sealed ampoules. Use desiccants (silica gel) to prevent hydrolysis of bromine substituents .
- Step 2 : Monitor degradation via periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase). Adjust storage temperature (<4°C for long-term stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
